Propyl cyanoformate
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Overview
Description
Propyl cyanoformate is an organic compound with the chemical formula C₄H₇NO₂. It is a member of the cyanoformate esters, which are known for their reactivity and versatility in organic synthesis. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl cyanoformate can be synthesized through the reaction of propyl chloroformate with potassium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as methylene chloride. The general reaction is as follows:
C₃H₇OCOCl+KCN→C₄H₇NO₂+KCl
Another method involves the reaction of propyl alcohol with cyanic acid under controlled conditions. This method is less commonly used due to the instability of cyanic acid.
Industrial Production Methods
Industrial production of this compound often involves the use of alkyl haloformates and cyanide salts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of macrocyclic polyethers (crown ethers) as phase transfer catalysts can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Propyl cyanoformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form propyl alcohol and cyanic acid.
Cycloaddition: The cyano group can participate in cycloaddition reactions with dipolarophiles, forming heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent at room temperature.
Hydrolysis: Water or aqueous acid/base solutions are used under mild conditions.
Cycloaddition: Dipolarophiles such as alkenes or alkynes are used, often with a catalyst to facilitate the reaction.
Major Products
Nucleophilic Substitution: Various substituted cyanoformates.
Hydrolysis: Propyl alcohol and cyanic acid.
Scientific Research Applications
Propyl cyanoformate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Protecting Group: In peptide synthesis, this compound can be used as a protecting group for amino acids.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of propyl cyanoformate involves its reactivity as an electrophile. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, including nucleophilic substitution and cycloaddition reactions .
In catalytic processes, this compound can act as a ligand, coordinating with metal centers to facilitate reactions. For example, in palladium-catalyzed cyanoesterification, this compound undergoes oxidative addition, followed by insertion and reductive elimination steps .
Comparison with Similar Compounds
Propyl cyanoformate can be compared with other cyanoformate esters, such as ethyl cyanoformate and methyl cyanoformate. These compounds share similar reactivity but differ in their physical properties and specific applications.
Similar Compounds
Ethyl Cyanoformate: Used in the synthesis of pharmaceuticals and agrochemicals.
Methyl Cyanoformate: Commonly used in organic synthesis as a reagent for introducing the cyanoformate group.
Isobutyl Cyanoformate: Used in the synthesis of various organic compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, catalysis, and material science. Its unique reactivity and ability to participate in various chemical reactions make it a valuable reagent in scientific research and industrial processes.
Properties
CAS No. |
5532-83-2 |
---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
propyl cyanoformate |
InChI |
InChI=1S/C5H7NO2/c1-2-3-8-5(7)4-6/h2-3H2,1H3 |
InChI Key |
KEWOIBUJAMSMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C#N |
Origin of Product |
United States |
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